molecular formula C12H14BrF3N2 B1408898 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine CAS No. 1704069-13-5

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Cat. No.: B1408898
CAS No.: 1704069-13-5
M. Wt: 323.15 g/mol
InChI Key: YQDNREVCYNYVAH-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine is an organic compound that features a piperazine ring substituted with a benzyl group containing bromine and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-(trifluoromethyl)benzyl chloride and piperazine.

    Reaction Conditions: The benzyl chloride derivative is reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine or trifluoromethyl groups, altering the compound’s properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Products may include alcohols, ketones, or carboxylic acids.

    Reduction Products: Products may include dehalogenated or defluorinated derivatives.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is employed in the study of receptor-ligand interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

    1-(4-(Trifluoromethyl)benzyl)piperazine: Similar structure but lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(3-Bromo-4-(trifluoromethyl)benzyl)piperazine: Positional isomer with the bromine and trifluoromethyl groups in different positions, affecting its chemical properties.

    1-(3-Bromo-5-(trifluoromethyl)phenyl)piperazine: Similar but with a phenyl group instead of a benzyl group, altering its steric and electronic properties.

Uniqueness: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDNREVCYNYVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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